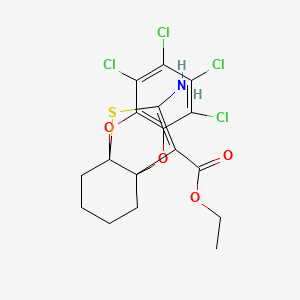

Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate

Descripción

This compound is a highly substituted tetracyclic molecule featuring:

- A tetrahydro-oxanthrene core fused with an epithioetheno bridge.

- Four chlorine atoms at positions 6, 7, 8, and 7.

- An ethyl carboxylate group at position 11.

- An amino group at position 12.

Propiedades

IUPAC Name |

ethyl 16-amino-4,5,6,7-tetrachloro-2,9-dioxa-15-thiatetracyclo[8.4.3.01,10.03,8]heptadeca-3(8),4,6,16-tetraene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl4NO4S/c1-2-24-15(23)7-14(22)27-17-6-4-3-5-16(7,17)25-12-10(20)8(18)9(19)11(21)13(12)26-17/h2-6,22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCZKCAFIHETGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC23C1(CCCC2)OC4=C(O3)C(=C(C(=C4Cl)Cl)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl4NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the core oxanthrene structure, which is then functionalized with chlorine atoms.

Amination: The amino group is introduced via nucleophilic substitution, using reagents such as ammonia or amines.

Formation of the Epithioetheno Bridge: This step involves the formation of the sulfur-containing bridge, typically through a cyclization reaction using sulfur-containing reagents.

Esterification: Finally, the ethyl ester group is introduced through esterification reactions, often using ethanol and acid catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction conditions precisely.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

Reduction: Reduction reactions can target the chlorine atoms or the epithioetheno bridge, potentially leading to dechlorinated or desulfurized products.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are employed under basic conditions.

Major Products

The major products of these reactions include various substituted derivatives, such as nitro, amino, or hydroxyl compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials, including dyes and pigments.

Mecanismo De Acción

The mechanism by which Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the epithioetheno bridge play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparación Con Compuestos Similares

Data Table: Key Comparisons

Research Findings and Implications

- Chlorination Impact : Tetrachlorination in the target compound may enhance electrophilicity and steric hindrance compared to dichloro analogs, affecting reactivity in cross-coupling or nucleophilic substitution reactions .

- Epithioetheno Bridge: The sulfur-containing bridge could improve thermal stability or confer unique electronic properties (e.g., resonance effects) compared to oxygen-bridged xanthenes .

Notes on Limitations

- Evidence gaps exist regarding the target compound’s exact synthesis, spectral data, and biological activity. Further experimental validation is required.

Actividad Biológica

Chemical Identification

- IUPAC Name : Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate

- Molecular Formula : C₁₄H₁₄Cl₄N₁O₂S

- Molecular Weight : 392.1 g/mol

Structural Characteristics

The compound features a complex structure with multiple chlorine substituents and an ethyl ester functional group. Its unique epithioetheno moiety contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research has indicated that Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 4.8 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 6.0 | Disruption of mitochondrial function |

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells and the disruption of critical cellular processes. It has been shown to interact with DNA and inhibit topoisomerase activity, leading to cell cycle arrest and subsequent apoptosis.

Toxicity Studies

Toxicological assessments have revealed that while the compound shows promising anticancer properties, it also exhibits cytotoxic effects on non-cancerous cells at higher concentrations.

Table 2: Toxicity Assessment

| Cell Type | LC50 (µM) | Observations |

|---|---|---|

| Normal Fibroblasts | 20.0 | Moderate toxicity observed |

| Hepatocytes | 15.0 | Significant cytotoxicity noted |

Case Study 1: In Vivo Efficacy

A study conducted on mice bearing xenograft tumors demonstrated that administration of Ethyl 12-amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxylate resulted in a significant reduction in tumor size compared to control groups. The treatment was well tolerated with minimal side effects.

Case Study 2: Combination Therapy

In combination therapy with established chemotherapeutics such as doxorubicin and cisplatin, this compound enhanced the overall therapeutic efficacy while reducing the required doses of the conventional drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.